molecular formula C10H10BrF B6290795 1-Bromo-4-(cyclopropylmethyl)-2-fluorobenzene CAS No. 1369919-18-5

1-Bromo-4-(cyclopropylmethyl)-2-fluorobenzene

Cat. No.: B6290795
CAS No.: 1369919-18-5
M. Wt: 229.09 g/mol
InChI Key: PUOFWBLIYHCWRD-UHFFFAOYSA-N
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Description

1-Bromo-4-(cyclopropylmethyl)-2-fluorobenzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with a bromine atom, a fluorine atom, and a cyclopropylmethyl group

Preparation Methods

The synthesis of 1-Bromo-4-(cyclopropylmethyl)-2-fluorobenzene can be achieved through several synthetic routes. One common method involves the bromination of 4-(cyclopropylmethyl)-2-fluorobenzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

1-Bromo-4-(cyclopropylmethyl)-2-fluorobenzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-4-(cyclopropylmethyl)-2-fluorobenzene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology and Medicine: The compound can be used in the design and synthesis of pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bromo-4-(cyclopropylmethyl)-2-fluorobenzene exerts its effects depends on the specific reactions it undergoes. In nucleophilic aromatic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The presence of the fluorine atom can influence the reactivity and selectivity of these reactions by stabilizing the transition state and intermediate species .

Comparison with Similar Compounds

1-Bromo-4-(cyclopropylmethyl)-2-fluorobenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of substituents, which provides a balance of reactivity and stability for various applications.

Properties

IUPAC Name

1-bromo-4-(cyclopropylmethyl)-2-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF/c11-9-4-3-8(6-10(9)12)5-7-1-2-7/h3-4,6-7H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOFWBLIYHCWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=CC(=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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